1,1-Difluoro-3-(4-nitrophenyl)propan-2-one
Description
1,1-Difluoro-3-(4-nitrophenyl)propan-2-one is a fluorinated ketone derivative featuring a 4-nitrophenyl substituent at the C3 position and two fluorine atoms at the C1 position. Its molecular formula is C₉H₆F₂NO₃, with a molecular weight of 214.15 g/mol.
Properties
Molecular Formula |
C9H7F2NO3 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
1,1-difluoro-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H7F2NO3/c10-9(11)8(13)5-6-1-3-7(4-2-6)12(14)15/h1-4,9H,5H2 |
InChI Key |
PHOZPCQJCAGSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-3-(4-nitrophenyl)propan-2-one typically involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1-Difluoro-3-(4-nitrophenyl)propan-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3-(4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Difluoro-3-(4-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3-(4-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the para position (as in 1-(4-nitrophenyl)propan-2-one) enhances polarity and stabilizes negative charges, making these compounds reactive in nucleophilic substitutions . Fluorine atoms (e.g., -CF₂ in the target compound) increase lipophilicity and metabolic stability, which is critical in drug design .
Conjugation Effects:
- Chalcone derivatives like (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one exhibit extended π-conjugation, leading to strong UV absorption and applications in optoelectronics . The target compound lacks this conjugation but may exhibit distinct reactivity due to fluorine-induced inductive effects.
Biological Relevance:
- Oteseconazole highlights the importance of fluorine in enhancing target binding (e.g., CYP51 inhibition). The target compound’s difluoro and nitro groups could similarly modulate enzyme interactions, though direct evidence is lacking .
Physicochemical Properties
- Solubility: The nitro group enhances water solubility, while fluorine atoms increase lipid solubility. For example, 1-(4-nitrophenyl)propan-2-one is soluble in polar solvents like ethanol .
- Stability: Fluorine’s strong C-F bond improves resistance to oxidative degradation, as seen in oteseconazole .
Biological Activity
1,1-Difluoro-3-(4-nitrophenyl)propan-2-one is a compound characterized by its unique combination of difluoro and nitro functional groups. This molecular structure imparts distinctive chemical properties that are of interest in various fields, including medicinal chemistry, biochemistry, and materials science. This article aims to explore the biological activity of this compound through a review of relevant literature, synthesis methods, and potential applications.
1,1-Difluoro-3-(4-nitrophenyl)propan-2-one can be synthesized via several methods, with one common approach involving the reaction of 4-nitrobenzaldehyde with difluoroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in organic solvents like ethanol or methanol. Purification is achieved through recrystallization or column chromatography.
Chemical Reactions
The compound is known to undergo various chemical reactions:
- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
- Substitution : Fluorine atoms can be substituted with other nucleophiles under basic conditions.
- Oxidation : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
The biological activity of 1,1-Difluoro-3-(4-nitrophenyl)propan-2-one is attributed to its interaction with various molecular targets. The nitro group allows for participation in redox reactions, while the fluorine atoms enhance the compound's stability and reactivity with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of compounds containing nitro groups exhibit significant antimicrobial properties. For instance, related compounds have demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 6.3 μM . The presence of the nitro group appears crucial for enhancing biological activity.
Anticancer Potential
Studies have explored the cytotoxic effects of structurally similar compounds on cancer cell lines. For example, β-aryl-β-mercapto ketones have shown significant cytotoxicity against MCF-7 breast cancer cells, suggesting that compounds with similar structural motifs may also possess anticancer properties . The introduction of functional groups such as nitro and fluorine could potentially enhance these effects.
Study 1: Antimicrobial Screening
In a study assessing the antimicrobial activity of various derivatives, compounds containing nitro groups were screened against several bacterial strains. Notably, compounds with a nitroaryl motif closer to hydroxyl groups exhibited higher activity levels compared to those without this configuration .
Study 2: Cytotoxicity Assessment
A separate investigation evaluated the cytotoxic effects of synthesized compounds based on β-aryl ketones against MCF-7 cells. Results indicated that modifications leading to increased reactivity at specific sites could improve anticancer efficacy without significantly affecting normal cells .
Comparative Analysis
A comparison between 1,1-Difluoro-3-(4-nitrophenyl)propan-2-one and similar compounds highlights its unique properties:
| Compound | Functional Groups | Biological Activity | Notes |
|---|---|---|---|
| 1,1-Difluoro-3-(4-nitrophenyl)propan-2-one | Difluoro, Nitro | Potential antimicrobial and anticancer | Unique due to difluoro and nitro combination |
| 1,1-Difluoro-3-(4-aminophenyl)propan-2-one | Difluoro, Amino | Anticancer activity reported | Lacks nitro group |
| 1,1-Dihydroxy-3-(4-nitrophenyl)propan-2-one | Hydroxy, Nitro | Moderate biological activity | Hydroxyl group affects reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
